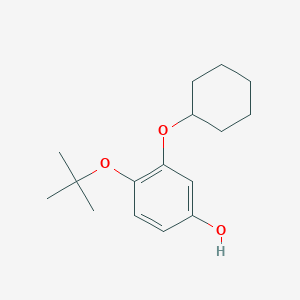
4-Tert-butoxy-3-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-3-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molar mass of 264.36 g/mol It is a phenolic compound characterized by the presence of tert-butoxy and cyclohexyloxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Tert-butoxy-3-(cyclohexyloxy)phenol typically involves the condensation of phenol with cyclohexanol derivatives, followed by alkylation reactions. One method involves the initial condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring . The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Tert-butoxy-3-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The tert-butoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-3-(cyclohexyloxy)phenol has several scientific research applications:
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways involving phenolic compounds.
Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-3-(cyclohexyloxy)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Tert-butoxy-3-(cyclohexyloxy)phenol include:
4-tert-Butylphenol: This compound has a similar tert-butyl group but lacks the cyclohexyloxy group.
4-tert-Butylcyclohexanol: This compound is a reduced form of 4-tert-butylphenol with a cyclohexanol group instead of a phenol group.
Eigenschaften
Molekularformel |
C16H24O3 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
3-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-14-10-9-12(17)11-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
JIPYGDSFSVTFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


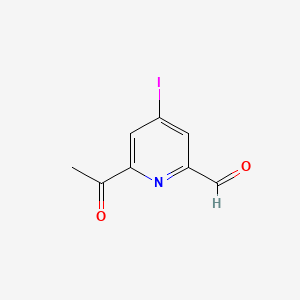

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)

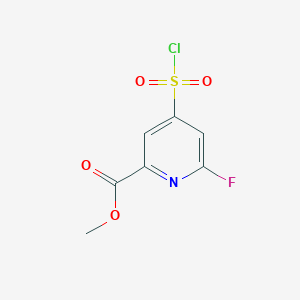
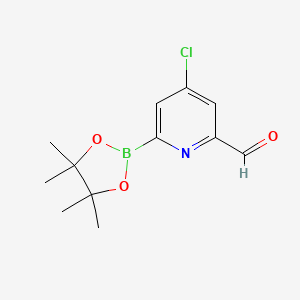
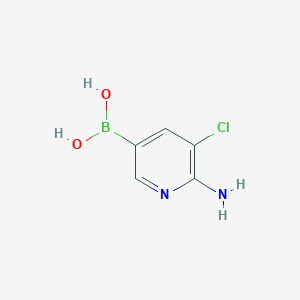

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)

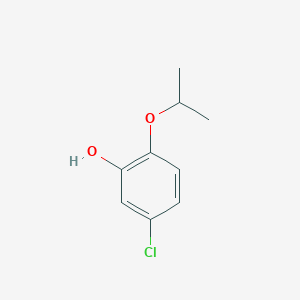

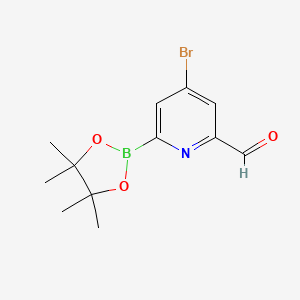
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
